(4S,4'S)-4,4'-Diethyl-1,1'-DI-P-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
Description
(4S,4'S)-4,4'-Diethyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole (CAS: 2374958-81-1) is a chiral biimidazole derivative characterized by its stereospecific 4S,4'S configuration. Its structure features two ethyl groups at the 4 and 4' positions, two p-tolyl substituents at the 1 and 1' positions, and a tetrahydro-imidazole backbone. This compound is primarily utilized as a ligand in asymmetric catalysis, where its steric and electronic properties enhance enantioselectivity in transition-metal-catalyzed reactions .
Properties
IUPAC Name |
(4S)-4-ethyl-2-[(4S)-4-ethyl-1-(4-methylphenyl)-4,5-dihydroimidazol-2-yl]-1-(4-methylphenyl)-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4/c1-5-19-15-27(21-11-7-17(3)8-12-21)23(25-19)24-26-20(6-2)16-28(24)22-13-9-18(4)10-14-22/h7-14,19-20H,5-6,15-16H2,1-4H3/t19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJCQEMVWAVMGB-PMACEKPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C(=N1)C2=NC(CN2C3=CC=C(C=C3)C)CC)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=C(C=C3)C)CC)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of diethyl p-tolylamine with diisocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of corresponding imidazole derivatives.
Reduction: Reduction products may include various amines.
Substitution: Substitution reactions can lead to the formation of different substituted imidazoles.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of biimidazole compounds exhibit promising antimicrobial properties. For instance:
- Benzimidazole Derivatives : A comprehensive study highlighted the antimicrobial activity of benzimidazole derivatives against various pathogens. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin and ciprofloxacin .
| Compound | MIC (μg/ml) | Bacteria |
|---|---|---|
| Compound 1 | 50 | S. typhi |
| Compound 3 | 62.5 | S. typhi |
| Compound 2 | 250 | C. albicans |
Antiviral Properties
The antiviral potential of biimidazole compounds has been explored in relation to hepatitis B and C viruses. For example:
- Inhibition Studies : Compounds derived from biimidazole structures have shown effective inhibition of HBsAg secretion and HBV virions with EC50 values indicating potent antiviral activity .
| Compound | EC50 (nM) | Virus |
|---|---|---|
| Compound A | 1.5 | HBV |
| Compound B | 0.6 | HBV |
Organic Electronics
The unique structural properties of (4S,4'S)-4,4'-Diethyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole make it a candidate for organic electronic applications:
- Conductive Polymers : Research indicates that incorporating biimidazole derivatives into polymer matrices can enhance electrical conductivity and stability in organic solar cells .
Study on Antimicrobial Efficacy
A study published in Frontiers in Pharmacology evaluated the antimicrobial efficacy of various biimidazole derivatives. The findings revealed that certain derivatives exhibited potent antibacterial activity against multidrug-resistant strains .
Evaluation of Antiviral Activity
Another significant study focused on the antiviral properties of biimidazole compounds against HCV. The results showed that specific derivatives had low EC50 values indicating their potential as therapeutic agents against viral infections .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Key Observations:
Ethyl groups balance steric bulk and flexibility, as seen in the target compound .
Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) drastically alter applications (e.g., explosives), while electron-donating p-tolyl groups enhance stability and π-π interactions in catalytic systems .
Planarity : Imidazole rings promote planarity compared to pyrrole analogs, enhancing conjugation and optical properties .
Physical and Optical Properties
- Melting Points : Higher substituent bulk correlates with elevated melting points (e.g., 275–277°C for dinaphthyl derivatives vs. ~196–199°C for benzaldehyde-functionalized biimidazoles ). Data for the target compound is unavailable but anticipated to fall within this range.
- Fluorescence : Biimidazoles with aryl groups exhibit small Stokes shifts (<50 nm) due to restricted rotation and planarization post-photoexcitation .
Biological Activity
(4S,4'S)-4,4'-Diethyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. Its molecular formula is C24H30N4, with a molecular weight of 374.53 g/mol. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on various research findings.
The chemical structure of (4S,4'S)-4,4'-Diethyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole includes multiple functional groups that may contribute to its biological effects. The compound is characterized by:
Pharmacological Effects
Research on similar biimidazole compounds suggests potential pharmacological activities including:
- Antidepressant Effects : Compounds in the biimidazole family have shown activity in modulating neurotransmitter systems related to mood regulation. For example, studies indicate that modifications in the biimidazole structure can enhance binding affinity to serotonin and dopamine transporters .
The mechanism by which (4S,4'S)-4,4'-Diethyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole exerts its effects may involve:
- Inhibition of Neurotransmitter Reuptake : Similar compounds have demonstrated the ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine . This action could lead to increased levels of these neurotransmitters in the synaptic cleft and potentially improve mood and cognitive function.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
Toxicological Considerations
While exploring the biological activity of (4S,4'S)-4,4'-Diethyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is essential for understanding its therapeutic potential, it is equally important to consider its safety profile:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing (4S,4'S)-4,4'-Diethyl-1,1'-DI-P-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole, and how can stereochemical purity be ensured?
- Methodology :
- Use a multi-step approach involving cyclocondensation of ethyl-substituted precursors under reflux with a chiral catalyst to enforce stereoselectivity. For example, describes refluxing substituted hydrazides in DMSO for 18 hours, followed by crystallization to isolate intermediates .
- Monitor enantiomeric excess via chiral HPLC or polarimetry, as demonstrated in for similar dihydrooxazole derivatives .
- Key Considerations :
- Avoid racemization by maintaining low temperatures during acidic/basic workups.
- Use X-ray crystallography (as in ) to confirm stereochemistry .
Q. How can the electronic and structural properties of this biimidazole derivative be characterized?
- Methodology :
- Spectroscopy : Use - and -NMR to analyze substituent effects on aromatic protons and carbons (e.g., para-tolyl groups in ) .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks, as shown for 2,2'-biimidazole hybrids in .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| -NMR | δ 7.2–7.4 ppm (para-tolyl protons) | |
| X-ray | Dihedral angle: 85° between imidazole rings |
Advanced Research Questions
Q. What mechanistic insights explain the catalytic or coordination behavior of this compound in hybrid materials?
- Methodology :
- Study ligand-metal interactions using UV-Vis and cyclic voltammetry. highlights 2,2'-biimidazole’s ability to coordinate with Cu(II) via nitrogen donors, forming stable organic-inorganic hybrids .
- Conduct DFT calculations to map electron density distribution and predict binding sites .
- Key Findings :
- Biimidazole derivatives exhibit dual coordination modes (N-donor and NH hydrogen bonding), enhancing material stability .
Q. How does this compound perform in electrochemical sensing applications, particularly for nitroaromatic compounds?
- Methodology :
- Modify boron-doped diamond/graphene electrodes ( ) and test sensitivity via differential pulse voltammetry .
- Compare detection limits for nitroexplosives like 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole ( reports LODs < 1 nM) .
- Data Table :
| Analyte | Electrode Material | LOD (nM) | Reference |
|---|---|---|---|
| Nitroimidazoles | BDD/graphene | 0.5 |
Q. What computational strategies predict the reactivity and synthetic feasibility of derivatives?
- Methodology :
- Use PubChem’s predictive tools () to evaluate precursor plausibility and retrosynthetic pathways .
- Apply machine learning models (e.g., Pistachio/BKMS_Metabolic) to prioritize routes with high yields (>60%) and low side-product formation .
- Key Insight :
- Substituent bulkiness (e.g., diethyl vs. diisopropyl in ) inversely correlates with reaction feasibility .
Contradictions & Recommendations
- Stereochemical Stability : While emphasizes low-temperature workups to prevent racemization, ’s high-temperature synthesis of hybrids suggests thermal robustness in specific contexts. Researchers should validate conditions case-by-case .
- Electrode Compatibility : highlights nitroexplosive detection, but para-tolyl substituents in the target compound may sterically hinder sensor performance. Surface functionalization (e.g., thiol anchoring) could mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
